{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride
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Overview
Description
{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The bicyclic framework provides rigidity and a defined spatial arrangement, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclohexadiene can react with ethylene to form the bicyclo[2.2.2]octene structure.
Introduction of the Amino Group: The amino group can be introduced through a series of reactions, such as nitration followed by reduction, or by using a suitable amine precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the bicyclic framework.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a valuable scaffold for drug design, potentially leading to new therapeutic agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique structure may impart desirable properties to materials, such as increased stability or specific mechanical characteristics.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and selectivity, making it a useful tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A similar bicyclic compound without the amino group.
Bicyclo[2.2.2]oct-2-ene: Another bicyclic compound with a different substitution pattern.
Uniqueness
{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride is unique due to the presence of both the bicyclic framework and the amino group. This combination provides a distinct set of chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-bicyclo[2.2.2]oct-5-enylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-6-9-5-7-1-3-8(9)4-2-7;/h1,3,7-9H,2,4-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVSIXGWKWOBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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